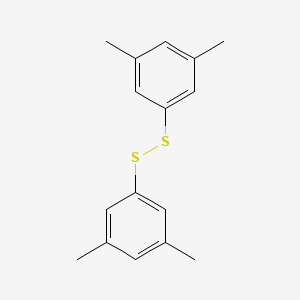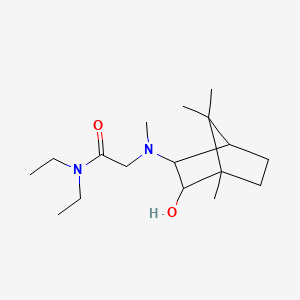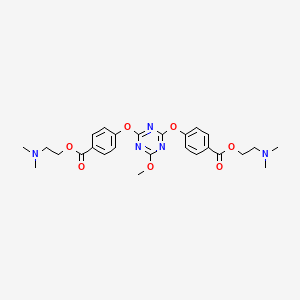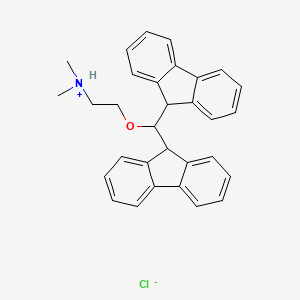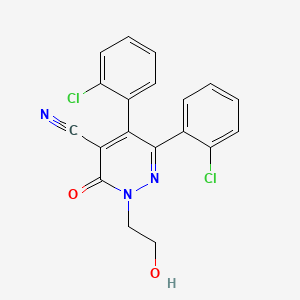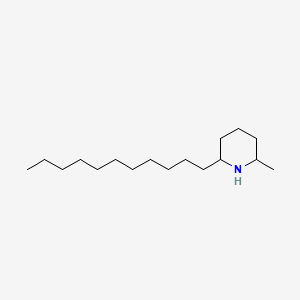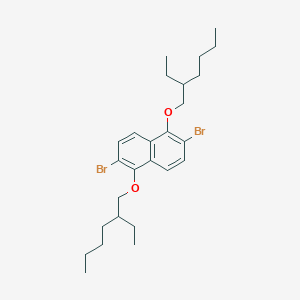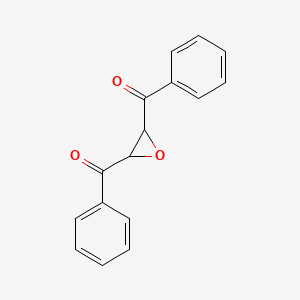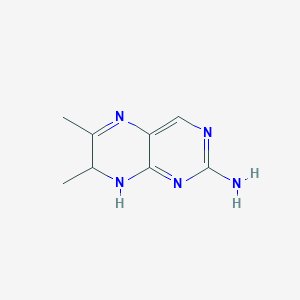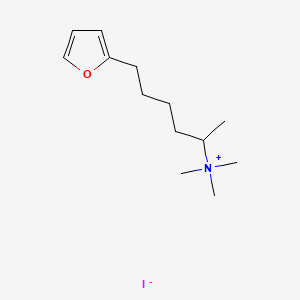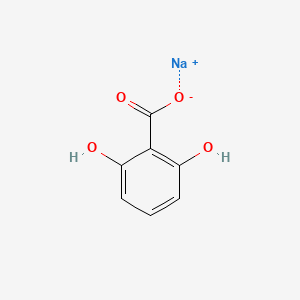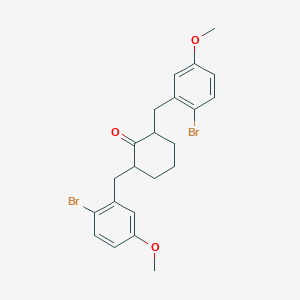![molecular formula C10H10F5Si B13774164 Silane, dimethyl[2-(pentafluorophenyl)ethyl]- CAS No. 58751-81-8](/img/structure/B13774164.png)
Silane, dimethyl[2-(pentafluorophenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl[2-(pentafluorophenyl)ethyl]-: is a chemical compound with the molecular formula C10H11F5Si. It is characterized by the presence of a silane group bonded to a dimethyl group and a 2-(pentafluorophenyl)ethyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethyl[2-(pentafluorophenyl)ethyl]- typically involves the reaction of a suitable silane precursor with a pentafluorophenyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, such as tris(pentafluorophenyl)borane . This reaction is carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of Silane, dimethyl[2-(pentafluorophenyl)ethyl]- may involve large-scale hydrosilylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Silane, dimethyl[2-(pentafluorophenyl)ethyl]- undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as tris(pentafluorophenyl)borane.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Reactions are often carried out in organic solvents like toluene or dichloromethane to facilitate the reaction and improve solubility.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or carbonyl derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Silane, dimethyl[2-(pentafluorophenyl)ethyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Silane, dimethyl[2-(pentafluorophenyl)ethyl]- exerts its effects involves the activation of the silane group by a catalyst, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions or other functional groups to the target molecule, leading to the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Dimethyl[2-(pentafluorophenyl)ethyl]silane
- Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane
- Ethyl-dimethyl[2-(pentafluorophenyl)ethyl]silane
Uniqueness: Silane, dimethyl[2-(pentafluorophenyl)ethyl]- is unique due to its combination of a silane group with a pentafluorophenyl moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective and efficient chemical transformations.
Properties
CAS No. |
58751-81-8 |
|---|---|
Molecular Formula |
C10H10F5Si |
Molecular Weight |
253.26 g/mol |
InChI |
InChI=1S/C10H10F5Si/c1-16(2)4-3-5-6(11)8(13)10(15)9(14)7(5)12/h3-4H2,1-2H3 |
InChI Key |
MRCYZBCDZNUZEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


